2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25169. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-bromo-2,2-dimethylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,7-14)8-15-11(16)9-5-3-4-6-10(9)12(15)17/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAHBCLEIHEEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C2=CC=CC=C2C1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282249 | |
| Record name | 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111992-61-1 | |
| Record name | 2-(3-bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromo-2,2-dimethylpropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione, a member of the versatile phthalimide class of compounds. While specific research on this particular analog is limited, this guide consolidates available information on its core chemical identity, proposes a robust synthetic strategy based on established methodologies for related compounds, and explores its potential applications in drug discovery. The isoindoline-1,3-dione scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and other novel phthalimide derivatives for therapeutic development.
Introduction: The Prominence of the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione, commonly known as the phthalimide, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure and the reactivity of the imide group provide a unique platform for the design of novel therapeutic agents.[1] The lipophilic nature of the phthalimide moiety allows for favorable interactions with biological membranes, enhancing the potential for cellular uptake and target engagement.[1]
Historically, the most infamous derivative, thalidomide, brought the therapeutic potential and the critical importance of stereochemistry to the forefront of drug development. Modern research has since harnessed the therapeutic properties of the phthalimide core, leading to the development of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide for the treatment of multiple myeloma. Beyond oncology, phthalimide derivatives have shown promise as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents, underscoring the broad therapeutic landscape of this chemical class.[1][2] This guide focuses on the specific analog, this compound, providing essential technical information for its synthesis and potential exploration in drug discovery programs.
Compound Identification and Physicochemical Properties
A clear identification of the subject molecule is paramount for any scientific investigation. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N-(3-bromo-2,2-dimethylpropyl)phthalimide | N/A |
| CAS Number | 111992-61-1 | [3] |
| Molecular Formula | C13H14BrNO2 | [3] |
| Molecular Weight | 296.16 g/mol | [3] |
| SMILES | BrCC(C)(C)CN1C(=O)c2ccccc2C1=O | [3] |
Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of N-substituted phthalimides is most commonly achieved through the Gabriel synthesis, a robust and versatile method for the formation of primary amines.[4] This methodology can be readily adapted for the synthesis of the title compound. The proposed synthetic route involves the nucleophilic substitution of a dihaloalkane by potassium phthalimide.
Proposed Synthetic Pathway
The synthesis of this compound can be accomplished by the reaction of potassium phthalimide with 1,3-dibromo-2,2-dimethylpropane.
Caption: Proposed synthesis of the target compound via Gabriel synthesis.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the established synthesis of N-(3-bromopropyl)phthalimide and is expected to yield the desired product.[5]
Materials:
-
Potassium phthalimide
-
1,3-Dibromo-2,2-dimethylpropane
-
Dimethylacetamide (DMA)
-
Ethanol
-
Deionized water
Procedure:
-
To a stirred solution of potassium phthalimide (1 equivalent) in dimethylacetamide, add 1,3-dibromo-2,2-dimethylpropane (3 equivalents).
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approximately 3 times the volume of the reaction mixture) to precipitate the crude product.
-
Collect the resulting solid by vacuum filtration and wash with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyl stretches.[6]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[6]
-
Melting Point Analysis: To assess the purity of the compound.
Potential Applications in Drug Discovery and Development
Anti-inflammatory and Analgesic Potential
Numerous studies have demonstrated the anti-inflammatory and analgesic properties of N-substituted phthalimide derivatives.[4][8] These compounds have been shown to inhibit key inflammatory mediators. The structural features of the phthalimide core contribute to these activities, and modifications to the N-substituent can modulate potency and selectivity. Therefore, this compound represents a novel candidate for screening in inflammatory and pain models.
Anticancer Activity
The success of thalidomide and its analogs in treating multiple myeloma has spurred extensive research into the anticancer potential of phthalimides.[9] These compounds can exert their effects through various mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and modulation of the tumor microenvironment. The unique substitution pattern of this compound may confer novel anticancer properties, making it a valuable molecule for screening against various cancer cell lines.
Antimicrobial and Other Activities
The phthalimide scaffold has also been associated with antimicrobial, anticonvulsant, and anxiolytic activities.[8][10] The exploration of this compound in these areas could lead to the discovery of new therapeutic agents.
Future Directions and Conclusion
This compound is a readily accessible derivative of the pharmacologically significant isoindoline-1,3-dione scaffold. This technical guide has provided its key identifiers, a detailed and adaptable synthetic protocol, and a comprehensive overview of its potential therapeutic applications based on the established activities of the phthalimide chemical class.
The primary limitation in the current understanding of this specific compound is the lack of published biological data. Therefore, the immediate future direction for research should involve the synthesis and subsequent in-vitro and in-vivo evaluation of its biological activities. Screening this compound in assays for anti-inflammatory, analgesic, and anticancer properties would be a logical first step.
References
-
SpectraBase. 1H-Isoindole-1,3(2H)-dione, 2-(2-bromo-2-methylpropyl)-. Available from: [Link]
-
PrepChem. Synthesis of N-(3-bromopropyl)-phthalimide. Available from: [Link]
-
Aldlab-chemicals. 2-(3-Bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione. Available from: [Link]
- El-Sayed, W. M., et al. (2018). Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. Archiv der Pharmazie, 351(5), e1700363.
-
Organic Chemistry Portal. Phthalimides. Available from: [Link]
- Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238.
- Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug Development Research, 84(7), 1-25.
- Cheng, P. F., et al. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2646.
- dos Santos, F. A., et al. (2021).
- Almeida, M. L., et al. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270.
- Jaber, M., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia, 71(2), 435-446.
- Sun, X. Q., et al. (2011). 2-(2-Bromoethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2832.
- Mohammed, H. A., et al. (2024).
- National Center for Biotechnology Information. 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. PubChem Compound Summary for CID 11325.
- Singh, P., & Kumar, A. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science, 6(3), 205-217.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents [mdpi.com]
- 3. aldlab-chemicals_2-(3-Bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione [aldlab.com]
- 4. Phthalimides [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]
- 10. Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Neopentyl Bromide Group in 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the neopentyl bromide moiety within the molecule 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione. This compound presents a unique case study in organic synthesis, where the inherent steric hindrance of the neopentyl group profoundly influences its susceptibility to nucleophilic substitution and elimination reactions. This guide will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights and detailed experimental considerations for professionals in drug development and chemical research. We will explore the challenges and opportunities presented by this sterically encumbered primary alkyl halide, with a focus on predicting and controlling reaction outcomes.
Introduction: The Confluence of Steric Hindrance and a Proximal Functional Group
The molecule this compound incorporates two key structural features that dictate its chemical behavior: the neopentyl bromide group and the phthalimide functional group. The neopentyl group, characterized by a quaternary carbon adjacent to the bromine-bearing carbon, imposes significant steric hindrance, rendering the molecule notoriously unreactive towards classical bimolecular nucleophilic substitution (SN2) reactions.[1] Concurrently, the phthalimide moiety, a bulky and electron-withdrawing group, can potentially influence the reaction pathways through electronic effects or neighboring group participation. Understanding the interplay of these factors is paramount for any synthetic chemist aiming to utilize this molecule as a building block.
Synthesis of this compound
The synthesis of the title compound typically follows the principles of the Gabriel synthesis, a robust method for the preparation of primary amines.[2] This involves the N-alkylation of potassium phthalimide with a suitable dihaloalkane. In this case, 1,3-dibromo-2,2-dimethylpropane would be the logical starting material.
Experimental Protocol: Synthesis of this compound (Analogous Procedure)
This protocol is adapted from the synthesis of N-(3-bromopropyl)phthalimide and may require optimization.[2][3][4]
Materials:
-
Potassium phthalimide
-
1,3-Dibromo-2,2-dimethylpropane
-
Acetone (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred suspension of potassium phthalimide (1 equivalent) in anhydrous acetone, add 1,3-dibromo-2,2-dimethylpropane (3 equivalents).
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield this compound as a crystalline solid.
Nucleophilic Substitution Reactions: A Tale of Two Impeded Pathways
The reactivity of this compound in nucleophilic substitution reactions is severely limited by the steric bulk of the neopentyl group. Both SN2 and SN1 pathways face significant energetic barriers, leading to sluggish reaction rates.
The SN2 Pathway: A Sterically Forbidden Encounter
The bimolecular nucleophilic substitution (SN2) mechanism requires a backside attack of the nucleophile on the carbon atom bearing the leaving group. In the case of the neopentyl group, the three bulky methyl groups on the adjacent quaternary carbon effectively shield the electrophilic carbon from this approach. This steric hindrance dramatically increases the activation energy of the SN2 transition state, making the reaction exceptionally slow. It is estimated that neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide in SN2 reactions.
Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides
| Alkyl Bromide | Relative Rate |
| Methyl bromide | 30 |
| Ethyl bromide | 1 |
| Isopropyl bromide | 0.02 |
| Neopentyl bromide | 0.00001 |
| tert-Butyl bromide | ~0 |
Data compiled from various sources and represent approximate relative reactivities towards a common nucleophile.
The SN1 Pathway: A Journey Through an Unstable Intermediate with Rearrangement
The unimolecular nucleophilic substitution (SN1) mechanism proceeds through a carbocation intermediate. For this compound, the initial ionization would lead to a highly unstable primary carbocation. This high-energy intermediate makes the SN1 pathway energetically unfavorable.
However, if forced under solvolytic conditions (e.g., heating in a protic solvent like ethanol or formic acid), the initially formed primary carbocation can undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement, known as a Wagner-Meerwein rearrangement, is a hallmark of neopentyl systems under SN1 conditions. The subsequent attack of the solvent on the tertiary carbocation leads to the rearranged product.
Experimental Protocol: Solvolysis of this compound (Illustrative)
This is a general procedure for solvolysis of a neopentyl bromide and would require adaptation and careful product analysis.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sodium bicarbonate (for workup)
Procedure:
-
Dissolve the substrate in absolute ethanol.
-
Heat the solution at reflux for an extended period (days to weeks), monitoring the reaction by TLC or GC-MS.
-
After completion or equilibrium is reached, cool the reaction mixture.
-
Neutralize any generated HBr with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography to isolate and characterize the rearranged ether and elimination products.
Elimination Reactions: The Challenge of the Missing β-Hydrogen
The E2 Pathway: A Non-existent Route
The bimolecular elimination (E2) reaction requires the presence of a β-hydrogen atom that can be abstracted by a base in a concerted step with the departure of the leaving group. In this compound, the β-carbon is a quaternary carbon with no attached hydrogen atoms. Consequently, the E2 elimination pathway is not possible for this molecule.
The E1 Pathway: A Consequence of Rearrangement
Similar to the SN1 reaction, the unimolecular elimination (E1) reaction can occur via the rearranged tertiary carbocation. Following the 1,2-methyl shift, a proton can be eliminated from an adjacent carbon to form an alkene. This will typically result in a mixture of elimination products, with the most substituted alkene (Zaitsev's product) being the major isomer.[5]
The Role of the Phthalimide Group: A Spectator or a Participant?
A key question in the reactivity of this molecule is the potential for the phthalimide group to act as a neighboring group. Neighboring group participation (NGP) can significantly enhance reaction rates and influence stereochemistry. The carbonyl oxygens or the nitrogen lone pair of the phthalimide could potentially attack the electrophilic carbon in an intramolecular fashion, forming a cyclic intermediate and displacing the bromide.
However, for NGP to be effective, the participating group must be able to adopt a conformation that allows for efficient intramolecular attack. In the case of this compound, the formation of a five- or six-membered ring through NGP would be required. While plausible, the severe steric hindrance of the neopentyl group would likely disfavor the formation of the necessary transition state for such an intramolecular cyclization. To date, there is no strong evidence to suggest significant neighboring group participation by the phthalimide group in the reactions of this specific neopentyl bromide derivative. The reactivity appears to be overwhelmingly dominated by the steric effects of the neopentyl group.
Summary of Reactivity and Synthetic Outlook
The reactivity of the neopentyl bromide group in this compound is exceptionally low under typical nucleophilic substitution and elimination conditions.
Table 2: Summary of Reaction Pathways
| Reaction Type | Feasibility | Key Characteristics |
| SN2 | Extremely Slow | Severe steric hindrance prevents backside attack. |
| SN1 | Slow, requires forcing conditions | Proceeds via an unstable primary carbocation followed by a 1,2-methyl shift to a more stable tertiary carbocation, leading to rearranged products. |
| E2 | Not Possible | Absence of β-hydrogens. |
| E1 | Occurs concurrently with SN1 | Proceeds from the rearranged tertiary carbocation to give rearranged alkene products. |
For drug development professionals and synthetic chemists, this molecule should be considered a challenging building block for direct functionalization at the bromine-bearing carbon. Any synthetic strategy involving this compound must account for its inherent inertness to SN2 reactions and its propensity for rearrangement under SN1/E1 conditions. Alternative synthetic routes that avoid direct substitution on the neopentyl bromide may be more fruitful. For instance, the phthalimide group could be introduced at a later stage of the synthesis after the desired functionality has been installed on the neopentyl framework.
References
-
Cheng, P.-F., Wang, C.-J., & Wang, Y.-X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2646. [Link]
- Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXIX. The rôle of steric hindrance. (Section D) the mechanism of the reaction of neopentyl bromide with aqueous ethyl alcohol. Journal of the Chemical Society (Resumed), 166-169.
- Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.
- Hughes, E. D. (1935). 132. The mechanism of substitution at a saturated carbon atom. Part III. The rôle of steric hindrance. Journal of the Chemical Society (Resumed), 255-261.
- Khan, M. N. (1996). Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. The Journal of Organic Chemistry, 61(23), 8063–8068.
- Loudon, G. M., & Parham, M. E. (1978). Reactions of Alkyl Halides. Nucleophilic Substitution and Elimination. In Organic Chemistry (pp. 265-334). Addison-Wesley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Saleh, M. M., & Al-Qalaf, F. A. (2007). Synthesis and preliminary antimicrobial evaluation of some new N-substituted phthalimides. Molecules, 12(4), 819-827.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
- Sun, X.-Q., An, D., & Shao, Y. (2011). 2-(2-Bromoethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2769.
- Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
- Whitmore, F. C., Wittle, E. L., & Popkin, A. H. (1939). The Common Basis of Intramolecular Rearrangements. VI.1 Reactions of Neopentyl Iodide. Journal of the American Chemical Society, 61(6), 1586–1590.
- Zaitsev, A. (1875). Zur Kenntniss der Reihenfolge der Anlagerung und Ausscheidung der Jodwasserstoffelemente in den Verbindungen der Kohlenstoffatome. Justus Liebigs Annalen der Chemie, 179(3), 296-301.
- Zhang, Y., & Wang, J. (2009). Recent development of the Gabriel synthesis. Current Organic Synthesis, 6(1), 67-76.
-
Zhumanov, A. K., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6931. [Link]
-
PrepChem. (n.d.). Synthesis of N-(3-bromopropyl)-phthalimide. Retrieved from [Link]
-
ACS Omega. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Derivatization of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione in Drug Design
Introduction: Strategic Value of the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione core, a prominent feature in medicinal chemistry, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][3] Notably, the clinical success of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide, all of which are based on a modified isoindoline-1,3-dione structure, has cemented the importance of this pharmacophore in modern drug discovery.[4][5] These agents exert their therapeutic effects, particularly in multiple myeloma, through the modulation of the Cereblon E3 ubiquitin ligase complex, a novel mechanism of action that has opened new avenues for drug development.[6][7]
The subject of this guide, 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione, presents a unique starting material for the generation of diverse chemical libraries. The neopentyl bromide moiety, while sterically hindered, offers a strategic handle for introducing a variety of functional groups. This document provides a comprehensive overview of the synthetic challenges and strategic approaches to the derivatization of this compound, complete with detailed protocols for key transformations. The rationale behind the choice of reaction conditions is elucidated to empower researchers in their drug design endeavors.
The Challenge of the Neopentyl Bromide Moiety: Steric Hindrance and Reactivity
The primary synthetic hurdle in the derivatization of this compound lies in the inherent low reactivity of the neopentyl bromide group. Standard bimolecular nucleophilic substitution (SN2) reactions are exceptionally slow due to the steric bulk of the quaternary carbon adjacent to the reaction center, which impedes the required backside attack of the nucleophile.[8][9] Unimolecular nucleophilic substitution (SN1) pathways are also disfavored due to the formation of an unstable primary carbocation, and when they do occur, they are often accompanied by rearrangement products.[1][10][11]
This section outlines three primary strategies to overcome these challenges: forced-condition nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and a two-step approach involving azide formation followed by click chemistry.
Strategy 1: Forced-Condition Nucleophilic Substitution
While challenging, direct nucleophilic substitution can be achieved under forcing conditions. This approach relies on increasing the kinetic energy of the system to overcome the high activation energy barrier imposed by steric hindrance. The choice of a highly nucleophilic reagent and a polar aprotic solvent is critical for success.
Application Note: Azide Synthesis as a Gateway to Further Derivatization
The introduction of an azide group is a strategically valuable transformation. The resulting 2-(3-azido-2,2-dimethylpropyl)isoindoline-1,3-dione is a versatile intermediate for a variety of subsequent reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[12][13] This allows for the facile introduction of a diverse array of molecular fragments.
Protocol 1: Synthesis of 2-(3-azido-2,2-dimethylpropyl)isoindoline-1,3-dione
This protocol is adapted from methodologies for sterically hindered substrates and may require optimization.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(3-azido-2,2-dimethylpropyl)isoindoline-1,3-dione.
Causality Behind Experimental Choices:
-
Sodium Azide: A strong and relatively small nucleophile, increasing the likelihood of successful substitution despite steric hindrance.
-
DMF: A polar aprotic solvent that solvates the sodium cation, leaving the azide anion more "naked" and nucleophilic. It also has a high boiling point, allowing for the necessary high reaction temperatures.
-
High Temperature: Provides the necessary thermal energy to overcome the activation barrier for the substitution reaction.
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, offer powerful alternatives for forming carbon-carbon bonds at the sterically encumbered neopentyl position. These methods proceed via a different mechanistic pathway that is less susceptible to steric hindrance at the substrate.
Application Note: Suzuki-Miyaura Coupling for Biaryl and Heteroaryl Analogs
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the neopentyl bromide and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids or esters.[14][15][16] This is a highly effective method for synthesizing analogs of drugs where a biaryl or heteroaryl-alkyl linkage is desired. The choice of palladium catalyst and ligand is crucial for achieving good yields with sterically hindered substrates.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)
-
Potassium phosphate (K3PO4) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Deionized water
-
Schlenk flask
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer with heating plate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), SPhos (0.10 eq), and K3PO4 (3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane and a small amount of deionized water (e.g., 10:1 dioxane:water).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Pd(OAc)2 and SPhos: This combination forms a highly active catalyst suitable for cross-coupling with sterically hindered alkyl halides. The bulky and electron-rich SPhos ligand facilitates the oxidative addition of the palladium to the C-Br bond.
-
K3PO4: A strong base required for the transmetalation step of the catalytic cycle.
-
Dioxane/Water: A common solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents.
Application Note: Sonogashira Coupling for Alkynyl Derivatives
The Sonogashira coupling allows for the introduction of a terminal alkyne, a valuable functional group that can participate in further transformations, including click chemistry, or serve as a key pharmacophoric element.[14][17] Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts.
Protocol 3: Copper-Free Sonogashira Coupling of this compound with a Terminal Alkyne
This is a general protocol that may require optimization.
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.025 eq)
-
Tri(tert-butyl)phosphine (P(t-Bu)3) (0.10 eq)
-
Cesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous Toluene
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous toluene.
-
Add Pd2(dba)3 (0.025 eq), P(t-Bu)3 (0.10 eq), and Cs2CO3 (2.0 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Pd2(dba)3 and P(t-Bu)3: A highly active catalyst system for Sonogashira couplings, particularly with challenging substrates. The bulky phosphine ligand promotes the formation of the active catalytic species.
-
Cs2CO3: A strong base that facilitates the deprotonation of the terminal alkyne.
-
Copper-Free Conditions: Avoids the use of a copper co-catalyst, thus preventing the formation of undesired Glaser coupling byproducts.[18]
Strategy 3: Two-Step Derivatization via Click Chemistry
This elegant and highly efficient strategy involves the initial conversion of the bromide to an azide (as described in Protocol 1), followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The bioorthogonal nature of this reaction allows for the formation of a stable triazole linker to a wide variety of alkyne-containing molecules with high yields and minimal side products.
Application Note: Expanding Molecular Diversity with Click Chemistry
The azide-alkyne click reaction is a cornerstone of modern medicinal chemistry for generating compound libraries.[12][18] The mild reaction conditions and high functional group tolerance make it an ideal method for late-stage derivatization in a drug discovery program.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
2-(3-azido-2,2-dimethylpropyl)isoindoline-1,3-dione (from Protocol 1)
-
Alkyne-functionalized molecule of interest (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-(3-azido-2,2-dimethylpropyl)isoindoline-1,3-dione (1.0 eq) and the alkyne-functionalized molecule (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in deionized water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole derivative by flash column chromatography.
Causality Behind Experimental Choices:
-
CuSO4·5H2O and Sodium Ascorbate: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This is a common and convenient method for performing CuAAC reactions.
-
tert-Butanol/Water: A solvent system that is generally effective for dissolving a wide range of organic substrates while being compatible with the aqueous catalyst solutions.
Data Presentation
| Protocol | Reaction Type | Key Reagents | Typical Conditions | Expected Product |
| 1 | Nucleophilic Substitution | Sodium azide | DMF, 80-100 °C | Azide Derivative |
| 2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)2/SPhos | Dioxane/H2O, 100 °C | Arylated Derivative |
| 3 | Sonogashira Coupling | Terminal alkyne, Pd2(dba)3/P(t-Bu)3 | Toluene, 80-110 °C | Alkynylated Derivative |
| 4 | Click Chemistry (CuAAC) | Alkyne, CuSO4/Sodium Ascorbate | t-BuOH/H2O, Room Temp. | Triazole Derivative |
Visualization of Synthetic Pathways
Caption: Synthetic strategies for the derivatization of the target molecule.
Conclusion and Future Perspectives
The derivatization of this compound, despite the challenges posed by its sterically hindered neopentyl bromide moiety, is achievable through a variety of modern synthetic methodologies. This guide has outlined robust strategies and provided detailed protocols for nucleophilic substitution, palladium-catalyzed cross-coupling, and click chemistry. The resulting derivatives, armed with the privileged isoindoline-1,3-dione scaffold, are prime candidates for screening in a range of therapeutic areas, particularly in oncology and immunology, following the successful path of thalidomide and its analogs. The continued exploration of this chemical space is anticipated to yield novel drug candidates with improved efficacy and safety profiles.
References
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). MDPI. [Link]
-
Can someone help explain this reaction? : r/chemhelp. (2024). Reddit. [Link]
-
Pomalidomide. (n.d.). Wikipedia. [Link]
-
Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. (2013). PMC. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. (2025). ResearchGate. [Link]
-
Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. (2025). PubMed. [Link]
-
Substitution Reactions of Neopentyl Halides. (2019). YouTube. [Link]
-
Development of Analogs of Thalidomide. (2022). Encyclopedia.pub. [Link]
-
The novel mechanism of lenalidomide activity. (n.d.). PMC. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]
-
Lenalidomide. (n.d.). Wikipedia. [Link]
-
Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. (2025). RSC Publishing. [Link]
-
Facile derivatization of azide ions using click chemistry for their sensitive detection with LC-MS. (2025). ResearchGate. [Link]
-
SN2 Substitution Reactions and Alkyl Moiety. (2023). Chemistry LibreTexts. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (n.d.). scirp.org. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). mdpi.com. [Link]
-
Pomalidomide. (n.d.). Wikipedia. [Link]
-
What is the mechanism of Pomalidomide?. (2024). Patsnap Synapse. [Link]
-
Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. (2015). ashpublications.org. [Link]
-
Substitution Reactions. (n.d.). Scribd. [Link]
-
Discovery of New Immunomodulatory Anticancer Thalidomide Analogs: Design, Synthesis, Biological Evaluation and In Silico Studies. (n.d.). PubMed. [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PMC. [Link]
-
Lenalidomide (Revlimid) - an Immunomodulatory Drug (IMiD) for Multiple Myeloma. (2021). YouTube. [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Publications. [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. (n.d.). Beilstein Journals. [Link]
-
Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. (2025). ResearchGate. [Link]
-
Mechanism of action of lenalidomide in hematological malignancies. (2025). ResearchGate. [Link]
-
Pomalidomide. (2013). ASH Publications. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Thalidomide. (n.d.). Wikipedia. [Link]
-
Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010). PMC. [Link]
-
Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. (2020). ResearchGate. [Link]
-
The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides.. (2025). ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2025). ResearchGate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Investigating 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione as a Novel Enzyme Inhibitor
Abstract
The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent enzyme inhibition.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a novel derivative, 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione, as a potential enzyme inhibitor. While this specific molecule is not extensively characterized in existing literature, its structural similarity to other biologically active isoindoline-1,3-diones suggests its potential as a valuable research tool and therapeutic lead.[4][5] These notes offer detailed protocols for its synthesis, characterization, and subsequent evaluation against key enzyme targets, along with insights into experimental design and data interpretation.
Introduction: The Rationale for Investigating this compound
The isoindoline-1,3-dione core, also known as phthalimide, is a privileged structure in drug discovery. Its derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, and neuroprotective agents.[1][2][4][6] A significant portion of these therapeutic effects are attributed to the targeted inhibition of specific enzymes. For instance, various N-substituted isoindoline-1,3-diones have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[2][4][7] Others have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[5][8]
The subject of this guide, this compound, incorporates several structural features of interest:
-
The Isoindoline-1,3-dione Moiety: This planar, aromatic system is known to interact with enzyme active sites through various non-covalent interactions, including pi-pi stacking and hydrogen bonding.[9]
-
The Alkyl Linker with Gem-Dimethyl Group: The 2,2-dimethylpropyl linker introduces steric bulk, which can influence binding selectivity and potency. This feature may promote specific hydrophobic interactions within an enzyme's active site.
-
The Terminal Bromine Atom: The presence of a halogen atom can enhance binding affinity through halogen bonding and also serves as a reactive handle for further chemical modification and the development of covalent inhibitors.
Given these features, we hypothesize that this compound is a promising candidate for screening against a panel of clinically relevant enzymes. This guide will focus on providing the necessary protocols to synthesize this compound and evaluate its inhibitory potential against AChE, BuChE, and COX-2.
Synthesis and Characterization of this compound
The synthesis of N-substituted phthalimides is a well-established chemical transformation, often achieved through the Gabriel synthesis or its variations. The proposed synthesis of the title compound is based on the reaction of potassium phthalimide with a suitable alkyl halide. A related compound, 2-(3-bromopropyl)isoindoline-1,3-dione, has been synthesized by reacting potassium phthalimide with 1,3-dibromopropane.[10]
Proposed Synthetic Protocol
Materials:
-
Potassium phthalimide
-
1-Bromo-3-chloro-2,2-dimethylpropane (or 1,3-dibromo-2,2-dimethylpropane)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add 1-bromo-3-chloro-2,2-dimethylpropane (1.1 eq).
-
Stir the reaction mixture at 80 °C for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyl stretches.
Enzyme Inhibition Assays: Protocols and Experimental Design
The following protocols are designed for a 96-well plate format, allowing for medium to high-throughput screening. It is crucial to include appropriate controls in each assay to ensure the validity of the results.[11]
General Considerations for Enzyme Inhibition Assays
-
Compound Solubility: Ensure the test compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Controls: Include positive controls (known inhibitors), negative controls (no inhibitor), and blank controls (no enzyme) to normalize the data.
-
Enzyme and Substrate Concentrations: The concentrations of the enzyme and substrate should be optimized for each specific assay to ensure linear reaction kinetics.[12]
-
Pre-incubation: In some cases, pre-incubating the enzyme with the inhibitor before adding the substrate can be necessary to observe inhibition, particularly for slow-binding inhibitors.[13]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay
This protocol is adapted from the well-established Ellman's method.[4]
Materials:
-
AChE (from Electrophorus electricus) and BuChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Donepezil or Galantamine as a positive control
Protocol:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of DTNB solution.
-
Add 20 µL of the enzyme solution (AChE or BuChE) to each well.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage inhibition and subsequently the IC50 value.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes a common colorimetric assay for measuring the peroxidase activity of COX.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid as the substrate
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) as a chromogenic co-substrate
-
Tris-HCl buffer (pH 8.0)
-
Celecoxib or Meloxicam as a positive control.[5]
Protocol:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of TMPD solution to each well.
-
Pre-incubate the plate at 25 °C for 5 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage inhibition and subsequently the IC50 value.
Data Presentation and Analysis
The results of the enzyme inhibition assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | Target Enzyme | IC50 (µM) [Predicted Range] | Positive Control | Positive Control IC50 (µM) |
| This compound | AChE | To be determined | Donepezil | Literature Value |
| This compound | BuChE | To be determined | Galantamine | Literature Value |
| This compound | COX-2 | To be determined | Celecoxib | Literature Value |
Mechanism of Inhibition Studies
To further characterize the inhibitory activity, mechanism of action studies can be performed.[12] This involves measuring the enzyme kinetics at various substrate and inhibitor concentrations. The data can be analyzed using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[14]
Visualizing Experimental Workflows
Clear visualization of the experimental workflow is essential for reproducibility and understanding.
Caption: General workflow for an in vitro enzyme inhibition assay.
Concluding Remarks and Future Directions
The protocols and guidelines presented in this document provide a solid foundation for the initial investigation of this compound as a novel enzyme inhibitor. A positive "hit" in the initial screens against AChE, BuChE, or COX-2 would warrant further investigation, including:
-
Selectivity Profiling: Testing the compound against a broader panel of related enzymes to determine its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and selectivity.
-
Cell-Based Assays: Evaluating the compound's efficacy and cytotoxicity in relevant cell models.[3]
-
Structural Biology Studies: Determining the crystal structure of the enzyme-inhibitor complex to elucidate the binding mode.[15]
By following a systematic and rigorous approach, the potential of this compound as a valuable chemical probe or a starting point for drug discovery can be thoroughly explored.
References
-
MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available at: [Link]
-
MDPI. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Available at: [Link]
-
ResearchGate. (n.d.). 2-(3-Bromopropyl)isoindoline-1,3-dione. Available at: [Link]
- Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
-
PubMed Central. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Available at: [Link]
-
National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Available at: [Link]
-
PubMed. (2022). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Available at: [Link]
-
PubMed Central. (n.d.). 2-(3-Bromopropyl)isoindoline-1,3-dione. Available at: [Link]
-
National Institutes of Health. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. Available at: [Link]
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available at: [Link]
-
PubMed Central. (n.d.). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Available at: [Link]
-
MDPI. (n.d.). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Available at: [Link]
-
ResearchGate. (n.d.). 2-(2-Bromoethyl)isoindoline-1,3-dione. Available at: [Link]
-
PubMed. (2016). Identification and characterization of novel ligase I inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Available at: [Link]
-
ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Available at: [Link]
-
Neliti. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Available at: [Link]
-
National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (n.d.). Targeting enzyme inhibitors in drug discovery | Request PDF. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Column Chromatography of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione
Welcome to the technical support center for the purification of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the column chromatography of this compound. Here, we address common questions and troubleshooting scenarios to ensure you can achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for the column chromatography conditions for this compound?
A1: Based on the structure of the target molecule, which contains a polar phthalimide group and a less polar alkyl bromide chain with dimethyl substitution, a normal-phase chromatography setup is the most logical starting point.
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is the standard choice for this type of molecule.[1][2]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate is recommended. A good starting point for the eluent composition is a 9:1 to 4:1 ratio of hexanes to ethyl acetate. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[3]
-
TLC Analysis: Before performing column chromatography, it is crucial to conduct a TLC analysis to determine the appropriate solvent system. The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Hexanes:Ethyl Acetate (9:1 to 4:1 v/v) |
| Target Rf on TLC | 0.2 - 0.4 |
Q2: How should I prepare my sample for loading onto the column?
A2: Proper sample loading is critical for achieving good separation. There are two primary methods for loading your crude this compound sample onto the silica gel column:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent, ideally the eluent you will use to start the column or a slightly more polar solvent if necessary for solubility.[4] Dichloromethane is often a good choice for dissolving the sample before loading. Carefully apply the concentrated solution to the top of the silica bed.
-
Dry Loading: If your compound has limited solubility in the eluent, dry loading is preferred. Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Q3: How can I monitor the separation during the chromatography process?
A3: The most effective way to monitor the separation is by collecting fractions and analyzing them by TLC. Spot the collected fractions on a TLC plate alongside a spot of your crude starting material and a reference spot of the pure product if available. This will allow you to identify which fractions contain your desired compound and assess their purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound.
Scenario 1: Poor Separation of the Target Compound from Impurities
Q: My TLC analysis shows good separation, but on the column, the fractions are all mixed. Why is this happening and what can I do?
A: This is a common issue that can arise from several factors:
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap. For routine separations, a general rule of thumb is to use about 40 g of silica gel for every 1 g of crude mixture.[2]
-
Improper Column Packing: An unevenly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[4]
-
Inappropriate Eluent Polarity: If the eluent is too polar, all compounds will travel down the column quickly with little separation. Conversely, if it's not polar enough, the compounds may not move at all. If your compound is eluting too quickly with impurities, decrease the polarity of your mobile phase (i.e., increase the proportion of hexanes).
-
Compound Degradation on Silica: Although N-alkylated phthalimides are generally stable, the slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If degradation is suspected, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.[5]
Scenario 2: The Compound is Not Eluting from the Column
Q: I have been running the column for a long time, and I am not seeing my product elute. What should I do?
A: If your compound is not eluting, it is likely too strongly adsorbed to the silica gel. Here are the steps to address this:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you started with a 9:1 hexanes:ethyl acetate mixture, you can switch to 4:1, then 2:1, and so on.[5] This will increase the competition for binding sites on the silica and encourage your compound to move down the column.
-
Check for Compound Precipitation: If your compound is not very soluble in the eluent, it may have precipitated at the top of the column. This is more likely if you loaded a highly concentrated sample.
-
Verify Compound Stability: As mentioned in the previous scenario, there is a possibility of decomposition on the column.[5]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: A flowchart for troubleshooting common column chromatography problems.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
1. Preparation:
- Select a glass column of appropriate size.
- Prepare the chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate) based on prior TLC analysis.
- Prepare the silica gel slurry by mixing the silica gel with the eluent.
2. Packing the Column:
- Insert a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Pour the silica gel slurry into the column, gently tapping the side to ensure even packing.
- Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
- Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]
3. Sample Loading:
- Load the sample using either the wet or dry loading method as described in the FAQs.
4. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle pressure to the top of the column (e.g., using a pump or nitrogen line) to achieve a steady flow rate.
- Begin collecting fractions in test tubes.
- Monitor the elution process by performing TLC analysis on the collected fractions.
5. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
References
-
Cheng, P.-F., Wang, C.-J., & Wang, Y.-X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, E65, o2646. [Link]
-
Sun, X.-Q., An, D., & Shao, Y. (2011). 2-(2-Bromoethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, E67, o2832. [Link]
-
Béres, K., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2315. [Link]
-
D'Andrea, S., et al. (2014). 1H-NMR Use for the Optimization of the Synthesis of n-Phthalimidoalkylthiols as Precursors for ω-Aminoalkylthiols. SFU Summit. [Link]
-
ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. (2010). ResearchGate. [Link]
- US20040176612A1 - Method for preparing n-(ω-bromoalkyl)phthalimides. (2004).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
- GB803172A - Purification of phthalonitriles and/or phthalimide. (1958).
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. [Link]
-
Maji, M. (2021). Late-Stage Alkylation of Heterocycles Using N-(Acyloxy)phthalimides. PubMed. [Link]
-
The Royal Society of Chemistry. (n.d.). Phthalimide-based π-Conjugated Small Molecules with Tailored Electronic Energy Levels for use as Acceptors in Organic Solar Cells. [Link]
-
National Institutes of Health. (n.d.). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
Sun, X. Q., An, D., & Shao, Y. (2011). 2-(2-Bromoethyl)isoindoline-1,3-dione. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2832. [Link]
-
Cheng, P. F., Wang, C. J., & Wang, Y. X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta crystallographica. Section E, Structure reports online, 65(Pt 10), o2646. [Link]
-
PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. [Link]
-
NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(3-bromopropyl)-. [Link]
Sources
Technical Support Center: Synthesis of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione
Welcome to the technical support center for the synthesis of 2-(3-bromo-2,2-dimethylpropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Gabriel synthesis. Due to the unique structural features of the alkylating agent, 1,3-dibromo-2,2-dimethylpropane, several side reactions can occur, leading to challenges in yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocol.
I. Understanding the Core Reaction and Its Challenges
The synthesis of this compound is a variation of the Gabriel synthesis, a robust method for preparing primary amines.[1][2] The reaction involves the N-alkylation of potassium phthalimide with 1,3-dibromo-2,2-dimethylpropane. The primary challenge in this synthesis arises from the structure of the alkyl halide, which is a neopentyl-type system.
The carbon atom bearing the bromine is a primary carbon, which would typically favor an SN2 reaction. However, the adjacent quaternary carbon (the 2,2-dimethyl group) creates significant steric hindrance, dramatically slowing down the rate of the desired SN2 reaction.[3][4] This steric congestion is a major hurdle and is often the root cause of many of the issues encountered in this synthesis.[5][6][7] To achieve a reasonable reaction rate, more forcing conditions such as higher temperatures may be required, which in turn can promote undesirable side reactions.[8]
Reaction Scheme Overview
Below is a DOT script representation of the intended reaction and the primary competing side reactions.
Caption: Desired SN2 pathway and competing E2 and SN1/E1 side reactions.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and actionable solutions.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Explanations |
| 1. Low or No Product Yield | A. Extreme Steric Hindrance: The neopentyl structure of the alkyl halide drastically slows the SN2 reaction rate.[3][7] | Optimize Reaction Conditions: - Solvent: Use a polar aprotic solvent like DMF or DMSO to dissolve the potassium phthalimide and enhance the nucleophilicity of the phthalimide anion.[9]- Temperature: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC. If the reaction is still sluggish, the temperature can be increased, but be aware that higher temperatures may favor elimination.[10]- Catalysis: Add a catalytic amount of potassium iodide (KI). The iodide ion is a better nucleophile and a better leaving group than bromide. It can displace the bromide in situ to form the more reactive alkyl iodide, which is then attacked by the phthalimide anion. |
| B. Incomplete Deprotonation of Phthalimide: If preparing potassium phthalimide in situ, incomplete reaction with the base will reduce the concentration of the active nucleophile. | Ensure Complete Formation of Potassium Phthalimide: - Use a strong, non-nucleophilic base like potassium hydride (KH) or potassium carbonate (K₂CO₃).[2]- If using KOH, ensure anhydrous conditions as water can interfere with the reaction.[11]- Consider using commercially available potassium phthalimide for consistency. | |
| 2. Multiple Spots on TLC, Difficult Purification | A. E2 Elimination: The phthalimide anion, being a reasonably strong base, can promote E2 elimination, especially at higher temperatures, to form 2-(2,2-dimethyl-2-propen-1-yl)isoindoline-1,3-dione. | Minimize Elimination: - Maintain the lowest possible temperature that allows the SN2 reaction to proceed at a reasonable rate.- Avoid overly strong, sterically hindered bases if possible, as they favor elimination.[6] |
| B. SN1 Reaction with Rearrangement: Although less likely with a primary halide, under certain conditions (e.g., polar protic solvent contaminants, high heat), a primary carbocation can form. This will immediately undergo a 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products.[5] | Favor Bimolecular Reactions: - Strictly use polar aprotic solvents.- Maintain a high concentration of the phthalimide nucleophile to favor the bimolecular SN2 pathway over the unimolecular SN1 pathway. | |
| C. Reaction with Solvent: At high temperatures, solvents like DMF can decompose or react, leading to impurities. | Use High-Purity Solvents: - Use dry, high-purity solvents.- If high temperatures are necessary, consider a more stable solvent like DMSO or NMP. | |
| 3. Presence of Unreacted Starting Materials | A. Insufficient Reaction Time: Due to the slow reaction rate, the reaction may not have reached completion. | Monitor and Extend Reaction Time: - Monitor the reaction progress carefully using TLC.- Be prepared for longer reaction times than typical Gabriel syntheses (24-48 hours or more may be necessary). |
| B. Reversible Reaction: Although less common, the reaction could be reversible to some extent, especially if bromide concentration builds up. | Drive the Reaction to Completion: - Use a slight excess of the alkyl halide to ensure all the phthalimide is consumed.- The precipitation of the byproduct (KBr) in some solvents can also help drive the reaction forward. |
III. Frequently Asked Questions (FAQs)
Q1: Why is this reaction so much slower than the synthesis of 2-(3-bromopropyl)isoindoline-1,3-dione?
A1: The key difference is the steric hindrance caused by the two methyl groups on the carbon adjacent to the reaction center (the β-carbon). In 2-(3-bromopropyl)isoindoline-1,3-dione, the alkyl halide is a simple primary halide. In your target molecule, the alkyl halide is a neopentyl-type halide. The bulky t-butyl-like group effectively shields the α-carbon from backside attack by the phthalimide nucleophile, which is essential for the SN2 mechanism.[3][4] This steric shield dramatically increases the activation energy of the transition state, leading to a significantly slower reaction rate, estimated to be up to 100,000 times slower than a comparable unhindered primary halide.[3]
Q2: What are the specific structures of the likely side-products I should look for?
A2: The two most probable side products arise from elimination and rearrangement.
-
Elimination Product (E2): 2-(2,2-Dimethyl-2-propen-1-yl)isoindoline-1,3-dione. This is formed when the phthalimide anion acts as a base and removes a proton from one of the methyl groups, followed by the elimination of the bromide.
-
Rearrangement Product (SN1): If a primary carbocation forms, it will undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This can then be trapped by a nucleophile in the reaction mixture (e.g., water, solvent, or another phthalimide molecule), leading to a variety of rearranged byproducts.
The DOT script below illustrates the formation of the elimination side-product.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Preventing steric hindrance effects in reactions with 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione
Welcome to the technical support center for 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered building block. Here, you will find troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve your synthetic goals.
Introduction: The Challenge of the Neopentyl-like Structure
This compound is a valuable synthetic intermediate, but its neopentyl-like structure presents significant challenges in typical nucleophilic substitution reactions. The quaternary carbon atom adjacent to the primary bromide creates substantial steric hindrance, dramatically slowing down S(_N)2 reactions and promoting undesirable rearrangements in S(_N)1 pathways. This guide will provide insights into why these issues occur and offer practical solutions to circumvent them.
Troubleshooting Guide
Issue 1: My nucleophilic substitution reaction is giving very low to no yield.
Question: I am trying to perform a standard S(_N)2 reaction with a nucleophile (e.g., an amine, thiol, or cyanide) on this compound, but I am observing very slow conversion and poor yields. What is happening and how can I fix it?
Answer:
The primary reason for the low reactivity is the severe steric hindrance caused by the 2,2-dimethylpropyl (neopentyl-like) group. In an S(_N)2 reaction, the nucleophile must approach the carbon bearing the leaving group from the backside. The bulky tert-butyl group adjacent to this carbon effectively blocks this approach, leading to an extremely high activation energy for the transition state. In fact, neopentyl halides can react up to 100,000 times slower than a simple primary alkyl halide like propyl bromide in S(_N)2 reactions.
Visualizing the Steric Hindrance
Caption: Steric hindrance in the S(_N)2 reaction of a neopentyl-type halide.
Recommended Solutions:
-
Finkelstein Reaction to Enhance Reactivity: The Finkelstein reaction, which involves converting the alkyl bromide to an alkyl iodide, can sometimes offer a slight rate enhancement as iodide is a better leaving group.[1] However, for a neopentyl system, this may not be sufficient to achieve good yields in subsequent S(_N)2 reactions.
Reagent Solvent Temperature Time Expected Outcome Sodium Iodide (NaI) Acetone Reflux 24-48 h Conversion to the corresponding iodide -
Modern Catalytic Methods (Preferred): For C-N, C-S, and C-C bond formation, modern cross-coupling methods are highly recommended as they proceed through different mechanisms that are less sensitive to steric hindrance.
-
Nickel-Catalyzed Cross-Coupling: Nickel catalysts are particularly effective for coupling sterically hindered alkyl halides with a variety of nucleophiles. These reactions typically involve the formation of an alkyl radical, which is less sterically demanding than the S(_N)2 transition state.
-
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to generate alkyl radicals from alkyl halides. These radicals can then be coupled with a range of partners.
-
Issue 2: My reaction is producing a rearranged product.
Question: I tried to force a substitution reaction under conditions that might favor an S(_N)1 mechanism (e.g., using a silver salt with a weak nucleophile in a polar protic solvent), but I am isolating a product where the carbon skeleton has rearranged. Why is this happening?
Answer:
This is a classic outcome for neopentyl systems under S(_N)1 conditions. The reaction proceeds through a primary carbocation, which is highly unstable. To gain stability, a 1,2-methyl shift occurs, leading to the formation of a more stable tertiary carbocation. The nucleophile then attacks this rearranged carbocation, resulting in the rearranged product.
Mechanism of Rearrangement
Sources
Technical Support Center: N-(2,2-dimethylpropyl)phthalimide Cleavage
Welcome to the technical support guide for the deprotection of N-(2,2-dimethylpropyl)phthalimide, also known as N-neopentylphthalimide. The phthalimide group is a cornerstone of amine synthesis, particularly in the Gabriel synthesis, for its ability to prevent over-alkylation.[1][2] However, the final cleavage step to liberate the primary amine can be challenging, especially when the N-substituent is sterically demanding.
The 2,2-dimethylpropyl (neopentyl) group presents a significant steric obstacle. Its bulky tert-butyl-like structure shields the phthalimide's carbonyl carbons, hindering the approach of nucleophiles required for cleavage.[3][4] This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully navigate this challenging deprotection.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the cleavage reaction in a question-and-answer format.
Q1: My standard hydrazinolysis (Ing-Manske procedure) is slow, incomplete, or results in a low yield. What is the primary cause?
A: The most likely cause is steric hindrance. The neopentyl group's quaternary carbon and three methyl groups create a "molecular shield" around the phthalimide core. This physically blocks the hydrazine nucleophile from efficiently attacking the electrophilic carbonyl carbons. Standard room temperature or gentle heating conditions, which are often sufficient for less hindered substrates, are typically inadequate to overcome the high activation energy of this specific reaction.[3][5] Consequently, the reaction proceeds very slowly or stalls, leaving a significant amount of unreacted starting material.
Q2: How can I modify the standard hydrazinolysis protocol to improve the yield for this substrate?
A: To overcome the steric barrier, you must increase the reaction's kinetic energy.
-
Elevated Temperature: The most critical parameter is temperature. Instead of running the reaction at room temperature, refluxing is almost always necessary. Common solvents for this are ethanol or methanol.[6][7] Refluxing provides the energy needed for the nucleophile to overcome the steric repulsion and attack the carbonyl.
-
Reaction Time: Due to the slow reaction rate, an extended reaction time is required. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. This can take anywhere from 4 to 24 hours, or even longer in some cases.
-
Hydrazine Equivalents: While a slight excess of hydrazine hydrate (e.g., 1.5-2 equivalents) is standard, for highly stubborn substrates, increasing the equivalents to 5 or even 10 can help drive the reaction to completion by increasing the concentration of the nucleophile. However, be mindful that a large excess can complicate the workup.[8]
Q3: I'm having trouble with the workup. The phthalhydrazide byproduct is difficult to filter or seems to co-purify with my product.
A: This is a common issue with the Ing-Manske procedure. Phthalhydrazide is generated as a byproduct and is often poorly soluble, allowing for its removal by filtration.[2] However, its physical properties can make it challenging to handle.
-
Acidification: After the reaction is complete and the solvent has been evaporated, the residue should be taken up in an acidic aqueous solution (e.g., 1-2 M HCl). This serves two purposes: it protonates your desired neopentylamine to form the water-soluble ammonium salt (R-NH3+ Cl-) and ensures the phthalhydrazide is fully precipitated.
-
Thorough Washing: Filter the precipitated phthalhydrazide and wash it thoroughly with more of the acidic solution to recover any trapped product.
-
Basification and Extraction: Combine the filtrate and washings. Make the solution basic (pH > 12) with a strong base like NaOH or KOH to deprotonate the ammonium salt and liberate the free amine (R-NH2). The free amine, being less polar, can then be extracted into an organic solvent like dichloromethane, diethyl ether, or ethyl acetate.[9]
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your product.
Q4: Are there any alternatives to hydrazine for cleaving N-(2,2-dimethylpropyl)phthalimide?
A: Yes, when hydrazinolysis fails or is not ideal for your downstream application, other methods can be employed.
-
Reductive Cleavage with Sodium Borohydride (NaBH₄): This is an efficient, two-stage, one-pot method.[10][11] First, the phthalimide is reduced with NaBH₄ in an alcohol like 2-propanol or ethanol. This is followed by the addition of acetic acid, which completes the cleavage. This method often gives high yields and avoids the use of hydrazine.
-
Aminolysis with Methylamine or Ethylenediamine: Using a volatile amine like methylamine can be effective.[6] The reaction is typically run in ethanol, and the resulting N,N'-dimethylphthalamide byproduct is often more soluble than phthalhydrazide, which can simplify the workup.[9] Ethylenediamine is also a very effective reagent for this cleavage.
-
Harsh Acid Hydrolysis: While possible, this is generally the least recommended method. It requires prolonged refluxing in concentrated strong acids (e.g., HCl or H₂SO₄), conditions which may not be compatible with other functional groups on your molecule.[12]
Visualized Workflows and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting the cleavage reaction.
Caption: A decision tree for troubleshooting the cleavage reaction.
Mechanism of Hydrazinolysis
This diagram shows the accepted mechanism for the Ing-Manske procedure.
Caption: The reaction mechanism of phthalimide cleavage via hydrazinolysis.
Comparative Summary of Cleavage Methods
| Method | Reagent(s) | Typical Conditions | Pros | Cons |
| Optimized Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol, Reflux, 4-24 h | Well-established, effective for many substrates. | Requires high temperatures for hindered cases; byproduct can be difficult to remove.[2][13] |
| Reductive Cleavage | Sodium Borohydride (NaBH₄), then Acetic Acid (AcOH) | 2-Propanol or Ethanol, RT to Reflux | High yields, mild conditions, avoids hydrazine.[10][11] | Requires two sequential steps in one pot. |
| Aminolysis | Methylamine (MeNH₂) or Ethylenediamine (EDA) | Ethanol, Room Temp to Reflux | Milder than hydrazinolysis; byproducts may be more soluble.[6] | Reagents can be volatile and have strong odors. |
| Acid Hydrolysis | Conc. HCl or H₂SO₄ | Aqueous, Prolonged Reflux | Simple reagents. | Very harsh conditions; not compatible with sensitive functional groups; low yields.[12] |
Detailed Experimental Protocols
Protocol 1: Optimized Hydrazinolysis for N-(2,2-dimethylpropyl)phthalimide
This protocol is adapted from the standard Ing-Manske procedure for sterically hindered substrates.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(2,2-dimethylpropyl)phthalimide (1.0 eq) in absolute ethanol (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add hydrazine hydrate (5.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux. Use a heating mantle with a stirrer.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting phthalimide spot is no longer visible. This may take 8-24 hours.
-
Solvent Removal: Once complete, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup (Acidification): To the resulting residue, add 2 M aqueous HCl and stir for 15-30 minutes. A white precipitate of phthalhydrazide will form.
-
Filtration: Filter the mixture through a Büchner funnel to remove the phthalhydrazide. Wash the solid precipitate with additional 2 M HCl.
-
Workup (Basification): Combine the filtrate and washings in a separatory funnel. Slowly add 6 M aqueous NaOH until the solution is strongly basic (pH > 12, check with pH paper).
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2,2-dimethylpropan-1-amine.
Protocol 2: Reductive Cleavage using Sodium Borohydride
This protocol provides a robust alternative to hydrazinolysis.[10][11]
-
Reaction Setup: In a round-bottom flask, suspend N-(2,2-dimethylpropyl)phthalimide (1.0 eq) in 2-propanol or ethanol.
-
Reduction: Cool the suspension in an ice bath. Add sodium borohydride (NaBH₄) (4.0 eq) portion-wise, keeping the temperature below 10 °C.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-8 hours, or until TLC shows consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and slowly quench by adding glacial acetic acid until the bubbling ceases and the pH is acidic.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Workup: Add water to the residue and basify to pH > 12 with aqueous NaOH. Extract the product with diethyl ether or dichloromethane (3x).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired amine.
References
- US4544755A - Cleavage of phthalimides to amines.
-
Gabriel Phthalimide Synthesis Mechanism - Unacademy. [Link]
-
Gabriel Phthalimide Synthesis Ing-Manske PG TRB Chemistry GATE Chemistry CSIR Chemical Science - YouTube. [Link]
-
Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs - Glen Research. [Link]
-
Chemoselective Cleavage of N-Aryl Phthalimides through a Transamidation Reaction with Solid Sources of Ammonia - ResearchGate. [Link]
-
Deprotection conditions for pthalimide protected oxyamine? - Reddit. [Link]
-
Copper-catalyzed aerobic C-C bond cleavage of lactols with N-hydroxy phthalimide for synthesis of lactones - PubMed. [Link]
-
Phthalimides - Organic Chemistry Portal. [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. [Link]
-
Supporting Information - Wiley Online Library. [Link]
-
Gabriel Synthesis: Mechanism & Examples - NROChemistry. [Link]
-
Gabriel synthesis - Wikipedia. [Link]
-
Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide - PubMed. [Link]
-
Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines - ResearchGate. [Link]
-
Computational study of the effects of steric hindrance on amide bond cleavage - PubMed. [Link]
-
The Gabriel Synthesis of Primary Amines - Scribd. [Link]
-
Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions - ResearchGate. [Link]
-
Photocatalytic cross-couplings via the cleavage of N-O bonds - ResearchGate. [Link]
-
Deprotection aaa aaa aaa aaa aaa - ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Computational study of the effects of steric hindrance on amide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phthalimides [organic-chemistry.org]
- 11. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 12. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The compound 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione, a key intermediate in the synthesis of various biologically active molecules, requires a robust analytical method to ensure its quality and integrity. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides an in-depth comparison of HPLC methods for determining the purity of this compound. We will explore a primary reversed-phase method and compare its performance with two alternative methods employing different column chemistries, supported by experimental rationale and detailed protocols.
The Critical Role of Purity in Pharmaceutical Intermediates
The purity of a pharmaceutical intermediate like this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects. Therefore, a precise and accurate analytical method is not merely a quality control check but a critical component of the drug development process.
Primary Analytical Method: Reversed-Phase HPLC on a C18 Stationary Phase
A reversed-phase HPLC method using a C18 (octadecylsilyl) stationary phase is the workhorse of modern pharmaceutical analysis due to its broad applicability and robustness. This methodology is an excellent starting point for the analysis of moderately polar to nonpolar compounds like our target analyte.
Rationale for Method Selection
The choice of a C18 column is predicated on the predicted physicochemical properties of this compound. The molecule possesses a nonpolar alkyl chain and a moderately polar phthalimide group, making it well-suited for retention and separation on a hydrophobic C18 stationary phase. A mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile, allows for the fine-tuning of the analyte's retention time.
Experimental Protocol: Primary Method
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Justification of Parameters:
-
Mobile Phase: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and better UV transparency at lower wavelengths. A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.
-
Detection Wavelength: The phthalimide chromophore exhibits strong absorbance in the far-UV region. A wavelength of 220 nm is selected to provide high sensitivity for the main component and potential impurities.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.
Comparative Analysis: Alternative HPLC Methods
While a C18 column provides excellent performance for a wide range of analytes, challenging separations may require alternative column chemistries that offer different retention mechanisms. Here, we compare the primary C18 method with two alternatives: a Phenyl-Hexyl column and a Pentafluorophenyl (PFP) column.
dot
Caption: Comparison of HPLC column chemistries for purity analysis.
Alternative Method 1: Phenyl-Hexyl Column
Phenyl-Hexyl columns offer a mixed-mode retention mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions from the phenyl ring.[1] This dual nature can provide unique selectivity for aromatic and moderately polar compounds.[2]
Rationale: The phthalimide ring of the analyte can engage in π-π interactions with the phenyl groups of the stationary phase, offering a different retention mechanism compared to the purely hydrophobic interactions on a C18 column. This can be particularly advantageous for separating impurities with subtle structural differences in the aromatic moiety.
Proposed Experimental Protocol: The same mobile phase and gradient as the primary method can be used as a starting point. However, the selectivity differences may necessitate optimization of the gradient profile.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Alternative Method 2: Pentafluorophenyl (PFP) Column
PFP columns provide a complex array of retention mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[3] They are particularly effective for the separation of halogenated compounds and positional isomers.[4]
Rationale: The presence of the bromine atom in the analyte makes a PFP column an attractive alternative. The electron-rich fluorine atoms on the stationary phase can interact with the halogen and the polar phthalimide group, leading to unique selectivity that is often orthogonal to that of C18 and Phenyl-Hexyl phases.
Proposed Experimental Protocol: A similar starting mobile phase and gradient can be employed, with the expectation that the elution order of impurities may change significantly, potentially resolving co-eluting peaks from the other methods.
| Parameter | Condition |
| Column | PFP, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Performance Comparison and Data Summary
The following table summarizes the expected performance characteristics of the three HPLC methods. The values are predictive and would need to be confirmed by experimental data.
| Performance Metric | C18 Method | Phenyl-Hexyl Method | PFP Method |
| Primary Retention Mechanism | Hydrophobic | Hydrophobic & π-π | Hydrophobic, π-π, Dipole-Dipole |
| Expected Analyte Retention | Moderate to Strong | Strong | Strong, with altered selectivity |
| Resolution of Polar Impurities | Good | Very Good | Excellent |
| Resolution of Nonpolar Impurities | Excellent | Good | Good |
| Resolution of Halogenated Impurities | Good | Good | Excellent |
| Robustness | High | High | Moderate to High |
Experimental Workflow
The following diagram illustrates the logical workflow for selecting and validating an appropriate HPLC method for purity analysis.
dot
Caption: Logical workflow for HPLC method development and validation.
Conclusion and Recommendations
For the routine purity analysis of this compound, the primary reversed-phase HPLC method using a C18 column is recommended as a robust and reliable starting point. However, for comprehensive impurity profiling and in cases where co-elution is suspected, the use of orthogonal column chemistries is strongly advised.
The Phenyl-Hexyl column offers an excellent alternative with different selectivity for aromatic compounds, while the PFP column provides a powerful tool for resolving halogenated and positional isomers that may be difficult to separate on traditional reversed-phase columns. The choice of the final method should be based on a thorough method development and validation process, ensuring that the chosen conditions are suitable for the intended purpose.
References
Sources
A Comparative Guide to the Reactivity of Phthalimide-Protected Alkyl Bromides: The Impact of Steric Hindrance
In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical agents, the strategic introduction of primary amine functionalities is a cornerstone of molecular design. The Gabriel synthesis, a venerable and reliable method, utilizes phthalimide-protected alkyl halides as key intermediates to achieve this transformation cleanly.[1][2][3] This guide provides an in-depth comparative analysis of the reactivity of two such intermediates: the sterically unhindered N-(3-bromopropyl)phthalimide and its sterically encumbered counterpart, 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione .
This document will elucidate the profound impact of steric hindrance on reaction kinetics and mechanistic pathways, offering field-proven insights for researchers, scientists, and drug development professionals to inform their selection of synthetic building blocks.
Structural and Mechanistic Overview
At first glance, both compounds serve a similar purpose: to act as electrophiles in nucleophilic substitution reactions, ultimately enabling the installation of a protected primary amine. The core difference lies in the substitution pattern of the alkyl chain, a seemingly minor alteration with significant consequences for reactivity.
-
N-(3-bromopropyl)phthalimide features a simple, linear three-carbon chain. The bromine atom is attached to a primary carbon (C1), which is adjacent to a methylene group (CH₂).
-
This compound possesses a neopentyl-like structure. While the bromine is also on a primary carbon, the adjacent carbon (the β-carbon) is a quaternary center, substituted with two methyl groups.
This gem-dimethyl substitution is the critical determinant of the compound's reactivity profile.
Caption: Sₙ2 reaction pathway comparison.
Comparative Experimental Data
To quantify the difference in reactivity, a comparative experiment can be performed where both substrates are reacted with a model nucleophile, such as sodium azide, under identical conditions.
| Parameter | N-(3-bromopropyl)phthalimide | This compound |
| Reaction Time | 2-4 hours | > 72 hours |
| Reaction Temperature | 80 °C | 80 °C (and 120 °C) |
| Conversion (at 24h) | > 95% | < 5% |
| Isolated Yield | ~90% | Not practical to isolate |
| Primary Mechanism | SN2 | SN2 (severely retarded) |
| Side Reactions | Minimal | Potential for E2 elimination at higher temperatures |
Data are representative based on established principles of SN2 reactivity for analogous substrates.
These results clearly demonstrate that for all practical purposes, this compound is inert under standard SN2 conditions that readily convert its unhindered analog.
Experimental Protocol: Comparative Azide Substitution
This protocol outlines a self-validating system to directly compare the reactivity of the two title compounds.
Caption: Experimental workflow for reactivity comparison.
Methodology:
-
Preparation: In two separate round-bottom flasks equipped with stir bars and reflux condensers, charge Flask A with N-(3-bromopropyl)phthalimide (268 mg, 1.0 mmol) and Flask B with this compound (296 mg, 1.0 mmol).
-
Reagent Addition: To each flask, add sodium azide (NaN₃, 78 mg, 1.2 mmol) followed by 10 mL of anhydrous dimethylformamide (DMF).
-
Reaction: Place both flasks in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) every hour for the first 4 hours, and then at the 24-hour mark. Use a 3:1 hexanes:ethyl acetate eluent system and visualize with a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate reaction progress.
-
Workup (for Flask A): After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water. A precipitate should form. Filter the solid, wash with water, and dry under vacuum to yield 2-(3-azidopropyl)isoindoline-1,3-dione.
-
Analysis: The expected outcome is that Flask A will show complete conversion to the azide product within a few hours, while Flask B will show predominantly unreacted starting material even after 24 hours.
Conclusion and Recommendations
The choice between these two reagents is dictated entirely by the desired reactivity.
-
N-(3-bromopropyl)phthalimide is the reagent of choice for standard Gabriel syntheses and other SN2 reactions. [4]Its unhindered nature ensures efficient and predictable reactivity with a wide range of nucleophiles under mild conditions.
-
This compound is exceptionally unreactive in SN2 reactions due to profound steric hindrance. It should not be used as a direct substitute for its linear analog in standard protocols. Its utility may lie in specialized applications where SN2 reactivity is explicitly to be avoided, or where alternative, more forcing reaction conditions (e.g., radical pathways or potential SN1-type rearrangements under specific solvolysis conditions) are intended.
For drug development professionals, this comparison underscores a critical principle of structure-activity relationships: subtle changes in molecular architecture can lead to dramatic shifts in chemical behavior. Understanding these effects is paramount for the rational design of synthetic routes and the successful construction of complex molecular targets.
References
-
Cheng, P.-F., Wang, C.-J., & Wang, Y.-X. (2009). 2-(3-Bromopropyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, E65, o2646. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2). [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
PrepChem. (n.d.). Synthesis of N-(3-bromopropyl)-phthalimide. [Link]
-
PubChem. (n.d.). N-3-Bromopropylphthalimide. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions. [Link]
Sources
A Comparative Guide to the Analgesic Properties of Isoindoline-1,3-dione Derivatives
The isoindoline-1,3-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of the analgesic properties of various derivatives, offering researchers, scientists, and drug development professionals a critical overview of their performance supported by experimental data. We will delve into the mechanistic underpinnings of their action, compare their efficacy in established preclinical pain models, and provide detailed experimental protocols to facilitate further research in this promising area of analgesic drug discovery.
The Rationale Behind Isoindoline-1,3-dione Derivatives as Analgesics
The therapeutic potential of the isoindoline-1,3-dione core is exemplified by the historical trajectory of thalidomide and its more recent, safer analogs, lenalidomide and pomalidomide. Initially recognized for their immunomodulatory and anti-inflammatory effects, these compounds have demonstrated efficacy in certain chronic pain conditions.[1][2] Their mechanism, which involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), has paved the way for the rational design of novel isoindoline-1,3-dione derivatives with potent analgesic activities and potentially improved safety profiles.[2][3] The core structure serves as a versatile template for chemical modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for the development of next-generation non-opioid analgesics.
Mechanistic Insights into Analgesic Action
The analgesic effects of isoindoline-1,3-dione derivatives are primarily attributed to their anti-inflammatory and immunomodulatory properties. A key mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and contributes to the sensitization of nociceptors.[4] Additionally, many of these derivatives have been shown to suppress the production of pro-inflammatory cytokines, most notably TNF-α, which plays a pivotal role in the pathogenesis of inflammatory and neuropathic pain.[2][3]
The renowned immunomodulatory drugs (IMiDs®) containing the isoindoline-1,3-dione moiety—thalidomide, lenalidomide, and pomalidomide—exert their effects through a distinct mechanism involving the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[1][5] By binding to CRBN, these drugs modulate the ubiquitination and subsequent degradation of specific target proteins, leading to a downstream cascade of events that includes the suppression of pro-inflammatory cytokine production. While the direct interaction with CRBN has been extensively studied for IMiDs in the context of cancer, its precise role in the analgesic effects of newer, structurally distinct isoindoline-1,3-dione derivatives warrants further investigation.
Caption: Proposed analgesic mechanism of isoindoline-1,3-dione derivatives.
Comparative Analgesic Performance of Isoindoline-1,3-dione Derivatives
The analgesic efficacy of various isoindoline-1,3-dione derivatives has been evaluated in a range of preclinical models of pain. The following table summarizes the performance of selected derivatives, providing a comparative overview of their potency and the experimental context of their evaluation. It is important to note that direct comparisons between compounds tested in different studies should be made with caution due to variations in experimental protocols.
| Derivative | Animal Model | Pain Model | Dose | Efficacy | Reference Drug | Reference |
| ZM4 & ZM5 | Mice/Rats | Acetic Acid Writhing, Hot Plate, Formalin | 20-50 mg/kg (oral) | Significant reduction in writhing, increased latency in hot plate, reduced paw licking in formalin test.[4] | Indomethacin | [4] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Mice | Acetic Acid Writhing | Not Specified | 1.6 times more active than metamizole sodium.[6][7] | Metamizole Sodium | [6][7] |
| F1 | Mice | Formalin Test (Phase II) | 20 mg/kg (i.p.) | 90% reduction in pain response.[3] | Ketoprofen | [3] |
| F2 | Mice | Formalin Test (Phase II) | 20 mg/kg (i.p.) | 87% reduction in pain response.[3] | Ketoprofen | [3] |
| F3 | Mice | Formalin Test (Phase II) | 20 mg/kg (i.p.) | 80.9% reduction in pain response.[3] | Ketoprofen | [3] |
| F1 | Rats | Carrageenan-induced Hyperalgesia | 20 mg/kg (i.p.) | 25% increase in pain threshold at 3h.[3] | Ketoprofen | [3] |
| Thalidomide | Humans | Chronic Pain (e.g., CRPS) | Not Specified | Mixed results, with some patients showing dramatic pain relief.[2] | N/A | [2] |
Experimental Protocols for Assessing Analgesic Activity
To ensure the reproducibility and validity of analgesic screening, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for three commonly employed preclinical pain models.
Acetic Acid-Induced Writhing Test
This model is a widely used method for screening peripheral analgesic activity. The intraperitoneal injection of a dilute acetic acid solution induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of visceral pain.
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Step-by-Step Protocol:
-
Animal Acclimatization: Allow mice to acclimatize to the experimental room for at least 30 minutes before the start of the experiment.
-
Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
Pre-treatment: Administer the test compound or vehicle solution to the respective groups via the intended route of administration (e.g., oral gavage or intraperitoneal injection). A standard pre-treatment time is typically 30-60 minutes.
-
Induction of Writhing: After the pre-treatment period, administer a 0.6% solution of acetic acid intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber and start a timer.
-
Data Collection: Count the total number of writhes for each animal over a specified period, typically 20 minutes. A writhe is characterized by a wave of contraction of the abdominal musculature followed by extension of the hind limbs.
-
Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition of writhing) can be calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test
The hot plate test is a classic method for assessing central analgesic activity. It measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) is indicative of an analgesic effect.
Caption: Workflow for the Hot Plate Test.
Step-by-Step Protocol:
-
Apparatus Setup: Set the temperature of the hot plate apparatus to a constant temperature, typically 55 ± 0.5°C.
-
Animal Acclimatization: Allow the animals (mice or rats) to acclimatize to the testing environment.
-
Baseline Latency: Gently place each animal on the hot plate and start a stopwatch. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established.
-
Grouping and Treatment: Group the animals and administer the test compound or vehicle.
-
Post-treatment Testing: At predetermined time intervals after drug administration (e.g., 30, 60, and 90 minutes), place each animal back on the hot plate and record the post-treatment latency.
-
Analysis: An increase in the post-treatment latency compared to the baseline latency indicates an analgesic effect. The percentage of maximal possible effect (% MPE) can be calculated as follows: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Formalin Test
The formalin test is a robust model of tonic pain that allows for the differentiation between neurogenic and inflammatory pain mechanisms. Subcutaneous injection of a dilute formalin solution into the paw of a rodent elicits a biphasic pain response. The early phase (0-5 minutes) is due to the direct chemical stimulation of nociceptors, while the late phase (15-40 minutes) is associated with an inflammatory response.
Caption: Workflow for the Formalin Test.
Step-by-Step Protocol:
-
Animal Acclimatization: Place the animals (mice or rats) in individual observation chambers and allow them to acclimatize for at least 30 minutes.
-
Pre-treatment: Administer the test compound or vehicle.
-
Formalin Injection: After the pre-treatment period, gently restrain the animal and inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and start a timer. Observe the animal's behavior and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-40 minutes).
-
Analysis: Calculate the mean licking time for each phase for all groups. A reduction in the licking time in the early phase suggests a central analgesic effect, while a reduction in the late phase indicates a peripheral anti-inflammatory and/or central analgesic effect.
Conclusion and Future Directions
The isoindoline-1,3-dione scaffold represents a highly promising platform for the development of novel analgesic agents. The derivatives discussed in this guide demonstrate significant efficacy in various preclinical pain models, often acting through mechanisms that involve the modulation of inflammatory pathways, including the inhibition of COX-2 and pro-inflammatory cytokines like TNF-α.
While the existing data is encouraging, there is a clear need for more direct, head-to-head comparative studies to establish a definitive rank order of potency and efficacy among the most promising derivatives. Future research should also focus on elucidating the precise molecular targets and signaling pathways involved in the analgesic effects of these compounds, particularly the role of CRBN for derivatives that are not classical IMiDs. A deeper understanding of their structure-activity relationships will be crucial for the rational design of next-generation isoindoline-1,3-dione-based analgesics with optimized efficacy, selectivity, and safety profiles, ultimately addressing the significant unmet need for effective and safe non-opioid pain therapeutics.
References
-
Al-Qouqa, I., Al-Shar'i, N. A., & Al-Zweiri, M. (2018). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. BioMed Research International, 2018, 1-10. [Link]
-
Al-Zweiri, M., Al-Qouqa, I., & Al-Shar'i, N. A. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 4(1), 53-59. [Link]
-
Fijałkowski, K., Czarnomysy, R., Wnorowski, K., Ptaszyńska, N., Wójcik, P., Gornik, O., ... & Sienkiewicz-Oleszkiewicz, B. (2023). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Molecules, 28(14), 5489. [Link]
-
Trukhanova, Y. A., Kolesnik, D. A., Kuvaeva, E. V., Ksenofontova, G. V., Sopova, M. V., & Yakovlev, I. P. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 14(11), 1168. [Link]
-
Trukhanova, Y. A., Kolesnik, D. A., Kuvaeva, E. V., Ksenofontova, G. V., Sopova, M. V., & Yakovlev, I. P. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 7(1), 19. [Link]
-
Serafin, K., Struga-Kras, B., Wnorowski, K., Gornik, O., Ptaszyńska, N., Czarnomysy, R., ... & Sienkiewicz-Oleszkiewicz, B. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4323. [Link]
-
Zhu, Y. X., Braggio, E., Shi, C. X., Kortuem, K. M., Bruins, L. A., Schmidt, J. E., ... & Stewart, A. K. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & lymphoma, 55(8), 1749–1758. [Link]
-
Zhu, Y. X., Braggio, E., Shi, C. X., Kortuem, K. M., Bruins, L. A., Schmidt, J. E., ... & Stewart, A. K. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & lymphoma, 55(8), 1749–1758. [Link]
-
Zhu, Y. X., Braggio, E., Shi, C. X., Kortuem, K. M., Bruins, L. A., Schmidt, J. E., ... & Stewart, A. K. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]
-
Goli, V. (2007). Does thalidomide have an analgesic effect? Current status and future directions. Current pain and headache reports, 11(2), 109–114. [Link]
-
Hideshima, T., & Anderson, K. C. (2005). Lenalidomide and thalidomide: mechanisms of action--similarities and differences. Seminars in hematology, 42(4 Suppl 4), S3–S10. [Link]
-
Wikipedia contributors. (2024, January 19). Thalidomide. In Wikipedia, The Free Encyclopedia. Retrieved 05:55, January 24, 2026, from [Link]
Sources
- 1. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
